molecular formula C9H11NO2 B158004 2-(Salicylideneamino)ethanol CAS No. 1952-38-1

2-(Salicylideneamino)ethanol

Cat. No. B158004
CAS RN: 1952-38-1
M. Wt: 165.19 g/mol
InChI Key: YODIEKGQCGTFHQ-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Salicylideneamino)ethanol” is a type of Schiff base, which are compounds that contain an azomethine group (-C=N-) formed by the condensation of primary amines with carbonyl compounds . It has been used in the synthesis of various metal complexes .


Synthesis Analysis

The synthesis of “2-(Salicylideneamino)ethanol” involves the condensation of salicylaldehyde and 2-aminoethanol . This process can be carried out using conventional methods or ultrasonic irradiation methods .


Molecular Structure Analysis

The molecular structure of “2-(Salicylideneamino)ethanol” and its complexes have been characterized by various methods such as elemental analysis, UV-visible, IR, 1H NMR, EPR spectral analysis, mass spectrometry, and XRD method .


Chemical Reactions Analysis

“2-(Salicylideneamino)ethanol” can react with various metal ions to form complexes . These complexes have been used in various applications, including antibacterial activity .

Scientific Research Applications

Synthesis and Characterization of Complexes

  • 2-(Salicylideneamino)ethanol is utilized in synthesizing various metal complexes. For example, it has been used to create tetranuclear complexes with copper(II), nickel(II), iron(II), and manganese(II), resulting in cubane core structures with significant magnetic properties (Shiga & Oshio, 2005).

Antimicrobial Properties

  • Lanthanide(III) complexes synthesized with 2-(N-salicylideneamino)-3-carboxyethyl-4,5,6,7-tetrahydrobenzo[b]thiophene show enhanced antimicrobial properties upon coordination with metal ions, indicating potential applications in antimicrobial research (Mohanan & Devi, 2006).

Magnetic Properties

  • A study on a trinuclear Mn(II) complex with a ligand containing both salicylic acid moiety and salicylaldehyde Schiff base moiety, including 2-(salicylideneamino)ethanol, reveals insights into magnetic properties and potential applications in magnetic materials research (Zhou et al., 2010).

Chemical Synthesis and Reactions

  • Research has been conducted on the synthesis and reaction characteristics of 2-(salicylideneamino)ethanol in various chemical processes. This includes its role in facilitating reactions and serving as a precursor in the synthesis of complex organic compounds, highlighting its versatility in chemical synthesis (Costa & Proença, 2011).

Applications in Photocatalysis

  • The compound has been studied in the context of photocatalytic degradation, particularly in processes involving titanium dioxide and other catalysts. This research highlights its potential utility in environmental remediation and wastewater treatment (Sakkas et al., 2007).

Future Directions

Research into “2-(Salicylideneamino)ethanol” and similar compounds is ongoing, with a focus on their potential applications in various fields. For example, there is interest in the use of such compounds in the development of new materials and in the field of bioenergy .

properties

IUPAC Name

2-(2-hydroxyethyliminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-6-5-10-7-8-3-1-2-4-9(8)12/h1-4,7,11-12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOPOJUNKWJIBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30417763
Record name NSC4103
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30417763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Salicylideneamino)ethanol

CAS RN

1952-38-1
Record name NSC4103
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4103
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC4103
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30417763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Salicylideneamino)ethanol
Reactant of Route 2
Reactant of Route 2
2-(Salicylideneamino)ethanol
Reactant of Route 3
Reactant of Route 3
2-(Salicylideneamino)ethanol
Reactant of Route 4
Reactant of Route 4
2-(Salicylideneamino)ethanol
Reactant of Route 5
Reactant of Route 5
2-(Salicylideneamino)ethanol
Reactant of Route 6
2-(Salicylideneamino)ethanol

Citations

For This Compound
24
Citations
N Torihara, M Mikuriya, H Okawa, S Kida - Bulletin of the Chemical …, 1980 - journal.csj.jp
Binuclear manganese(III) complexes with 3-salicylideneamino-1-propanol and its homologues, MnL(ac) and MnLXH 2 O (L=Schiff base dianion; ac=acetate ion; X − =Cl − , Br − , N 3 − )…
Number of citations: 58 www.journal.csj.jp
N Torihara, M Mikuriya, H Okawa, S Kida - jlc.jst.go.jp
Binuclear manganese (III) complexes with 3-salicylideneamino-1-propanol and its homologues, MnL (ac) and MnLXH20 (L= Schiff base dianion; ac= acetate ion; X-= C1~, Br-, N,~), …
Number of citations: 0 jlc.jst.go.jp
H Höpfl, M Sanchez, V Barba, N Farfan… - Inorganic …, 1998 - ACS Publications
… A series of 2-salicylideneamino ethanol derivatives with substituents in different positions have been brought to reaction with phenylboronic acid. Depending on the number and …
Number of citations: 87 pubs.acs.org
T Shiga, N Okawa, H Oshio - Dalton Transactions, 2019 - pubs.rsc.org
The heptanuclear ferric cluster, [FeIII7(O)6(HL)5(H2L)(H2O)8](BF4)4 (H2L = 2,6-bis(1,5-diphenyl-1H-pyrazol-3-yl)pyridine), was synthesized by the reaction of the planar tridentate …
Number of citations: 2 pubs.rsc.org
M Minelli, K Yamanouchi, JH Enemark… - Inorganic …, 1984 - ACS Publications
NCS", OCHf, Cl", and Br". These complexes absorb over a range of 164 ppm (Table I), de-pending on X. This is the first example of a group of six-coordinate [Mo02] 2+ complexes in …
Number of citations: 30 pubs.acs.org
LB Jerzykiewicz - Journal of the Chemical Society, Dalton …, 1997 - pubs.rsc.org
Vanadium complexes of 2-tetrahydrofurfuroxide (2-tetrahydrofurylmethoxide) (thffo) with the metal in oxidation state III and IV have been prepared and characterized. The reaction of […
Number of citations: 22 pubs.rsc.org
S Akine, A Akimoto, T Shiga, H Oshio… - Inorganic …, 2008 - ACS Publications
The new salen-type N 2 S 2 tetradentate ligands, H 2 L 1 and H 2 L 2 , which have a donor set comprising oxime and thiol groups, were synthesized. These ligands are obtained as …
Number of citations: 73 pubs.acs.org
G Romanowski, T Lis - Inorganica Chimica Acta, 2013 - Elsevier
A series of vanadium(V) complexes with chiral tridentate Schiff base ligands, obtained by a single condensation of S(+)-2-amino-1-propanol with salicylaldehyde and its derivatives, …
Number of citations: 41 www.sciencedirect.com
G Romanowski, M Wera - Polyhedron, 2013 - Elsevier
A series of vanadium(V) complexes with chiral tridentate Schiff base ligands, obtained by a single condensation of 1R,2S(−)-norephedrine with salicylaldehyde and its derivatives, were …
Number of citations: 31 www.sciencedirect.com
H Schmidt, M Bashirpoor, D Rehder - Journal of the Chemical Society …, 1996 - pubs.rsc.org
Reaction between 3-methoxysalicylaldehyde and (R,R)-1,2-diaminocyclohexane with VO2+ as a template yielded the racemic Schiff-base complex [VO(L1)][H2L1=N,N′-bis(3-…
Number of citations: 4 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.